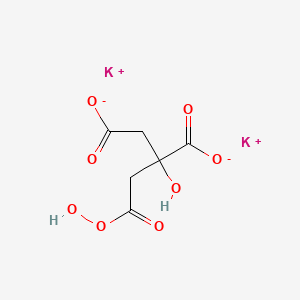
Dipotassium 2-(2-hydroperoxy-2-oxoethyl)-2-hydroxybutanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dipotassium 2-(2-hydroperoxy-2-oxoethyl)-2-hydroxybutanedioate is a chemical compound with the molecular formula C6H6K2O8 It is a derivative of butanedioic acid and is characterized by the presence of hydroperoxy and hydroxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium 2-(2-hydroperoxy-2-oxoethyl)-2-hydroxybutanedioate typically involves the reaction of butanedioic acid derivatives with appropriate reagents to introduce the hydroperoxy and hydroxy groups. One common method involves the oxidation of 2-(2-oxoethyl)-2-hydroxybutanedioic acid using hydrogen peroxide in the presence of a potassium hydroxide catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, to optimize yield and purity. The final product is typically purified through crystallization or other separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Dipotassium 2-(2-hydroperoxy-2-oxoethyl)-2-hydroxybutanedioate undergoes various chemical reactions, including:
Oxidation: The hydroperoxy group can be further oxidized to form more complex peroxides.
Reduction: The compound can be reduced to form the corresponding alcohols and ketones.
Substitution: The hydroperoxy and hydroxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, acids, and bases.
Major Products Formed
Oxidation: Formation of peroxides and carboxylic acids.
Reduction: Formation of alcohols and ketones.
Substitution: Formation of halogenated derivatives and other substituted compounds.
Wissenschaftliche Forschungsanwendungen
Dipotassium 2-(2-hydroperoxy-2-oxoethyl)-2-hydroxybutanedioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant properties and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic applications, including its use as an anti-inflammatory agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of dipotassium 2-(2-hydroperoxy-2-oxoethyl)-2-hydroxybutanedioate involves its interaction with molecular targets and pathways within biological systems. The hydroperoxy group can generate reactive oxygen species (ROS), which can modulate cellular signaling pathways and induce oxidative stress. The hydroxy group can participate in hydrogen bonding and other interactions with biomolecules, affecting their structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-Hydroperoxy-2-oxoethyl)-2-hydroxysuccinic acid
- 2-(2-Hydroperoxy-2-oxoethyl)-2-hydroxybutanedioic acid
Uniqueness
Dipotassium 2-(2-hydroperoxy-2-oxoethyl)-2-hydroxybutanedioate is unique due to its specific combination of hydroperoxy and hydroxy groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
232281-44-6 |
|---|---|
Molekularformel |
C6H6K2O8 |
Molekulargewicht |
284.30 g/mol |
IUPAC-Name |
dipotassium;2-(2-hydroperoxy-2-oxoethyl)-2-hydroxybutanedioate |
InChI |
InChI=1S/C6H8O8.2K/c7-3(8)1-6(12,5(10)11)2-4(9)14-13;;/h12-13H,1-2H2,(H,7,8)(H,10,11);;/q;2*+1/p-2 |
InChI-Schlüssel |
DBODYJNKCUPHHN-UHFFFAOYSA-L |
SMILES |
C(C(=O)[O-])C(CC(=O)OO)(C(=O)[O-])O.[K+].[K+] |
Kanonische SMILES |
C(C(=O)[O-])C(CC(=O)OO)(C(=O)[O-])O.[K+].[K+] |
Synonyme |
Potassium Hydroxycitrate Tribasic Monohydrate; 3-C-Carboxy-2-deoxypentaric Acid Tripotassium Salt Monohydrate; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















